3-(benzylthio)-5-butyl-5H-[1,2,4]triazino[5,6-b]indole
Overview
Description
“3-(benzylthio)-5-butyl-5H-[1,2,4]triazino[5,6-b]indole” is a complex organic compound. It is related to a class of compounds that have been studied for their interactions with various biological targets .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of 1,2,3-triazole-linked triazino[5,6-b]indole-benzene sulfonamide hybrids were synthesized and evaluated for carbonic anhydrase inhibitory activity . Another study described the synthesis of 3-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-8-nitro-5H-[1,2,4]triazino[5,6-b]indole .
Molecular Structure Analysis
The molecular structure of “3-(benzylthio)-5-butyl-5H-[1,2,4]triazino[5,6-b]indole” is complex, and it’s likely to have multiple tautomeric forms . The compound is likely to have interesting electronic properties due to the presence of multiple nitrogen atoms in the triazino[5,6-b]indole core .
Chemical Reactions Analysis
The chemical reactions involving “3-(benzylthio)-5-butyl-5H-[1,2,4]triazino[5,6-b]indole” are likely to be complex and varied. For instance, a series of substituted 1,2,4-triazino[5,6-b]indole-3-thioether molecules were identified as effective Eis inhibitors .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(benzylthio)-5-butyl-5H-[1,2,4]triazino[5,6-b]indole” are likely to be influenced by its complex molecular structure. The presence of multiple nitrogen atoms in the triazino[5,6-b]indole core is likely to confer interesting electronic properties .
Mechanism of Action
The mechanism of action of “3-(benzylthio)-5-butyl-5H-[1,2,4]triazino[5,6-b]indole” is likely to be complex and varied. For instance, it has been suggested that similar compounds may interact with aldose reductase (AKR1B1), a significant target for designing drugs to counteract the development of diabetic complications . Another study suggested that similar compounds may inhibit urease enzyme .
Future Directions
properties
IUPAC Name |
3-benzylsulfanyl-5-butyl-[1,2,4]triazino[5,6-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4S/c1-2-3-13-24-17-12-8-7-11-16(17)18-19(24)21-20(23-22-18)25-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLBQBUUEBENOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylsulfanyl-5-butyl-[1,2,4]triazino[5,6-b]indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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